4-methoxy-1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one
Description
The compound 4-methoxy-1-methyl-5-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with methoxy and methyl groups at positions 4 and 1, respectively. A key structural motif is the azetidine-1-carbonyl linker connecting the pyridinone ring to a sulfonated 4-methyl-1,2,4-triazole moiety.
The sulfonyl group enhances polarity and may influence solubility or binding affinity, while the azetidine ring introduces conformational rigidity. The methyl substituents likely improve metabolic stability. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL and visualization via ORTEP-3 .
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5S/c1-17-7-10(11(24-3)4-12(17)20)13(21)19-5-9(6-19)25(22,23)14-16-15-8-18(14)2/h4,7-9H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIUMINNWZBSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The target compound shares functional and structural similarities with several heterocyclic derivatives reported in the literature (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity : The target compound’s triazole-sulfonyl-azetidine motif is distinct from thiazole-sulfonyl () or pyrazole-aryl () systems. These groups are critical for target selectivity and potency.
Synthetic Routes : Similar to , the target compound likely requires high-temperature coupling and chromatographic purification. However, its azetidine linker may necessitate specialized reagents (e.g., carbonyldiimidazole) for amidation .
Bioactivity: While direct data for the target compound is unavailable, sulfonated triazoles and pyridinones are associated with kinase inhibition (e.g., JAK2/STAT3 pathways) .
Physicochemical and Pharmacokinetic Properties
Solubility: The sulfonyl group in the target compound enhances hydrophilicity compared to purely aromatic analogues (e.g., pyridine derivatives in ). However, the azetidine and methyl groups may offset this, reducing aqueous solubility relative to morpholine-containing compounds () . Metabolic Stability: Methyl substituents on the pyridinone and triazole rings likely mitigate oxidative metabolism, a feature shared with cyclopropyl-containing derivatives () .
Crystallographic and Computational Analysis
The target compound’s structure determination would rely on SHELX programs for refinement , as seen in analogous studies. For example, used similar tools to resolve imidazole-containing pyrazolones, highlighting the importance of hydrogen-bonding networks in crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
